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Compound of Interest

Compound Name: Dehydrofukinone

Cat. No.: B026730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

natural product Dehydrofukinone, a sesquiterpenoid of interest in various research fields. The

information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols

relevant to the analysis of such natural products.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Dehydrofukinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Dehydrofukinone (300 MHz, CDCl₃)

Chemical Shift (δ) (ppm) Multiplicity Assignment

1.846 s CH₃

2.254 s CH₃

s = singlet
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Table 2: ¹³C NMR Spectroscopic Data for Dehydrofukinone (75 MHz, CDCl₃)

Chemical Shift (δ) (ppm) Assignment

[Data not explicitly provided in search results;

calculated values show good accordance with

experimental data]

C

Note: Specific experimental ¹³C NMR chemical shifts were not detailed in the provided search

results. However, computational studies have shown a strong correlation between calculated

and experimental values for the carbon skeleton of Dehydrofukinone[1].

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Dehydrofukinone

Wavenumber (cm⁻¹) Intensity Assignment

3024 - C-H stretching (sp²)

2961–2862 - CH₂ stretching

2862 Strong C-H stretching (sp³)

1662 Very Strong C=O stretching

1461, 1440 - CH₂ bending

1380–1344 - CH₂ twisting

1344 - C-H deformation

1247–1165 - CH₂ rocking (IR)

741 Weak C=O out-of-plane deformation

581 Weak C=O in-plane deformation

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Dehydrofukinone
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m/z Interpretation

218 [M]⁺ (Molecular Ion)

Note: The mass spectrum was recorded using an ionization energy of 70 eV[1]. The molecular

formula of Dehydrofukinone is C₁₅H₂₂O, with a molecular weight of 218.3346 g/mol [2][3][4].

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, providing

a framework for the analysis of Dehydrofukinone and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve a precisely weighed sample of Dehydrofukinone (typically 1-10 mg) in a

deuterated solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0.03 vol. % is a common concentration)[1].

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The spectra are recorded on a spectrometer, such as a Bruker 300 AVANCE, operating at

300 MHz for ¹H and 75 MHz for ¹³C nuclei[1].

For ¹H NMR, standard pulse sequences are used.

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to

single lines for each unique carbon atom.
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Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the

frequency-domain spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

For a liquid sample like Dehydrofukinone, a thin film can be prepared by placing a single

drop of the neat compound between two potassium bromide (KBr) windows[1].

Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of

the sample with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation and Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such

as a Perkin Elmer Spectrum RX, equipped with a suitable detector (e.g., DTGS)[1].

A background spectrum of the empty sample compartment (or the KBr pellet without the

sample) is recorded first.

The sample is then placed in the beam path, and the sample spectrum is recorded.

Multiple scans (e.g., 16) are typically co-added to improve the signal-to-noise ratio, with a

spectral resolution of around 2 cm⁻¹[1].

Data Analysis:

The absorbance or transmittance spectrum is plotted as a function of wavenumber (cm⁻¹).
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The positions and shapes of the absorption bands are correlated with the vibrational

frequencies of specific functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.

Methodology:

Sample Introduction and Ionization:

For volatile compounds like many sesquiterpenoids, Gas Chromatography-Mass

Spectrometry (GC-MS) is a common technique. The sample is injected into a gas

chromatograph, where it is vaporized and separated on a capillary column (e.g., Perkin–

Elmer Elite-5MS)[1].

The separated components elute from the GC column and enter the ion source of the

mass spectrometer.

Electron Impact (EI) is a standard ionization method for such compounds, where the

sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation[1].

Mass Analysis:

The resulting ions (the molecular ion and various fragment ions) are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole or a mass selective detector like a Hewlett–Packard 5973)[1].

Detection and Data Analysis:

An ion detector measures the intensity of the ions at each m/z value.

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), which

provides the molecular weight of the compound. The other peaks represent fragment ions,
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and their masses can provide clues about the structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Dehydrofukinone.
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Spectroscopic Analysis Workflow for Natural Product Characterization
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Caption: General workflow for the spectroscopic characterization of Dehydrofukinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b026730?utm_src=pdf-custom-synthesis
https://ri.conicet.gov.ar/bitstream/handle/11336/26752/CONICET_Digital_Nro.9071_A.pdf?sequence=2&isAllowed=y
https://webbook.nist.gov/cgi/cbook.cgi?ID=R162882&Mask=2000&Type=ALKANE-RI-NON-POLAR-RAMP
https://webbook.nist.gov/cgi/cbook.cgi?ID=R162882&Mask=2000&Type=ALKANE-RI-NON-POLAR-CUSTOM
https://webbook.nist.gov/cgi/cbook.cgi?ID=R162882
https://www.benchchem.com/product/b026730#spectroscopic-data-of-dehydrofukinone-nmr-ir-ms
https://www.benchchem.com/product/b026730#spectroscopic-data-of-dehydrofukinone-nmr-ir-ms
https://www.benchchem.com/product/b026730#spectroscopic-data-of-dehydrofukinone-nmr-ir-ms
https://www.benchchem.com/product/b026730#spectroscopic-data-of-dehydrofukinone-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026730?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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